molecular formula C11H13N B1383530 4-(Bicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1823343-61-8

4-(Bicyclo[1.1.1]pentan-1-yl)aniline

Cat. No. B1383530
CAS RN: 1823343-61-8
M. Wt: 159.23 g/mol
InChI Key: MAJBIFTUQBMQKG-UHFFFAOYSA-N
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Description

4-(Bicyclo[1.1.1]pentan-1-yl)aniline is a derivative of bicyclo[1.1.1]pentane (BCP), a highly strained molecule with a unique structure consisting of three rings of four carbon atoms each . The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .


Synthesis Analysis

The synthesis of BCP derivatives has been extensively investigated over the past three decades . Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclo[1.1.1]pentane unit attached to an aniline group. The BCP unit adds three-dimensional character and saturation to compounds .


Chemical Reactions Analysis

The functionalisation of the tertiary bridgehead positions of BCP derivatives is well-documented, while functionalisation of the three concyclic secondary bridge positions remains an emerging field . The unique properties of the BCP core present considerable synthetic challenges to the development of such functionalisation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1±0.06 g/cm3 and a predicted boiling point of 282.4±19.0 °C . Its molecular formula is C11H13N and it has a molecular weight of 159.23 g/mol .

Scientific Research Applications

Chemical Properties and Bond Energy

The chemical properties of compounds related to 4-(Bicyclo[1.1.1]pentan-1-yl)aniline, such as bicyclo[1.1.1]pentanes, have been a subject of interest due to their unique bond energies and acidity. For instance, Reed et al. (2002) explored the electron affinity and bond dissociation energy of 3-tert-butyl-1-bicyclo[1.1.1]pentyl radical, noting its unusually strong tertiary C-H bond, which is more typical of an alkene or aromatic compound (Reed, Kass, Mondanaro, & Dailey, 2002).

Synthetic Chemistry Advances

The synthetic chemistry of bicyclo[1.1.1]pentane, a related compound, has seen significant advances. Kanazawa and Uchiyama (2018) discussed recent developments in the synthesis of unsymmetrically 1,3-disubstituted bicyclo[1.1.1]pentane derivatives, which are important for expanding the chemical space of drugs (Kanazawa & Uchiyama, 2018). Hughes et al. (2019) reported a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines, which are effective bioisosteres for aromatic rings and other groups (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).

Medicinal Chemistry Applications

Goh et al. (2014) highlighted the medicinal chemistry significance of bicyclo[1.1.1]pentan-1-amine, proposing a new route for its synthesis, which could be relevant for this compound (Goh et al., 2014). Thirumoorthi and Adsool (2016) showcased the use of bicyclo[1.1.1]pentane in biological studies, underlining its potential in medicinal chemistry (Thirumoorthi & Adsool, 2016).

Future Directions

Bicyclo[1.1.1]pentylamines (BPCAs), such as 4-(Bicyclo[1.1.1]pentan-1-yl)aniline, are emerging as sp3-rich surrogates for aniline and its derivatives . The rapid development of radical chemistry enables the assembly of valuable BCPA scaffolds directly through the amination transformation of highly strained [1.1.1]propellanes . This work should ease the transition of BCPA-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Mechanism of Action

Target of Action

4-(Bicyclo[1.1.1]pentan-1-yl)aniline is a derivative of Bicyclo[1.1.1]pentane (BCP), which has been extensively investigated in materials science and drug discovery Bcp derivatives have been used as bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

The mode of action of 4-(Bicyclo[11Bcp derivatives are known to add three-dimensional character and saturation to compounds . This can increase the fraction of sp3-hybridised carbon atoms in a drug molecule, making a lead oral drug compound “more developable” and correlating positively with clinical success .

Biochemical Pathways

The specific biochemical pathways affected by 4-(Bicyclo[11Bcp derivatives have been used in various applications, including as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .

Pharmacokinetics

The pharmacokinetics of 4-(Bicyclo[11Bcp derivatives have been documented to increase or equal solubility, potency, and metabolic stability of lead compounds . This can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation .

Result of Action

The specific molecular and cellular effects of 4-(Bicyclo[11Bcp derivatives have been shown to decrease non-specific binding of lead compounds .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(Bicyclo[11The use of bcp derivatives as bioisosteres can potentially circumvent markush structure patent claims on drug candidates .

Biochemical Analysis

Biochemical Properties

4-(Bicyclo[1.1.1]pentan-1-yl)aniline plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the inflammatory response, such as lipoxygenases . These interactions are often characterized by the compound’s ability to fit into the active sites of these enzymes, thereby influencing their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in the inflammatory response, leading to changes in the production of cytokines and other signaling molecules . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound can inhibit or activate enzymes by fitting into their active sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including cellular damage and inflammation . Threshold effects have also been observed, where the compound’s impact on cellular function becomes more pronounced above a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For instance, it can affect the metabolism of fatty acids and other lipids, thereby altering the production of signaling molecules involved in inflammation and other cellular processes.

properties

IUPAC Name

4-(1-bicyclo[1.1.1]pentanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJBIFTUQBMQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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